Sodium 4-hydroxy-3,3-dimethyl-2-oxobutanoate
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Overview
Description
Sodium 4-hydroxy-3,3-dimethyl-2-oxobutanoate: is a sodium salt of a hydroxy acid, known for its applications in organic synthesis and various industrial processes. This compound is characterized by its molecular formula C6H11NaO4 and a molecular weight of 170.14 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 4-hydroxy-3,3-dimethyl-2-oxobutanoate can be synthesized through the reaction of a keto acid with a base. The typical reaction involves the neutralization of 4-hydroxy-3,3-dimethyl-2-oxobutanoic acid with sodium hydroxide, resulting in the formation of the sodium salt .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale neutralization reactions under controlled conditions to ensure high purity and yield. The process may include steps such as crystallization and filtration to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium 4-hydroxy-3,3-dimethyl-2-oxobutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to yield alcohols or other reduced derivatives.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: Sodium 4-hydroxy-3,3-dimethyl-2-oxobutanoate is widely used as a reagent in organic synthesis, particularly in the formation of enolate ions and subsequent alkylation reactions .
Biology and Medicine: In biological research, this compound is used to study metabolic pathways and enzyme functions. It serves as a model compound for understanding the behavior of similar hydroxy acids in biological systems .
Industry: Industrially, it is employed in the synthesis of various chemicals and pharmaceuticals. Its role as an intermediate in the production of complex organic molecules makes it valuable in the chemical manufacturing sector .
Mechanism of Action
The mechanism by which sodium 4-hydroxy-3,3-dimethyl-2-oxobutanoate exerts its effects involves its ability to form enolate ions. These ions are highly reactive and can participate in various nucleophilic addition and substitution reactions. The molecular targets and pathways involved include interactions with electrophilic centers in organic molecules, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
- Sodium 2-dehydropantoate
- Sodium 4-hydroxy-3-methyl-2-oxobutanoate
- Sodium 4-hydroxy-3,3-dimethyl-2-oxopentanoate
Uniqueness: Sodium 4-hydroxy-3,3-dimethyl-2-oxobutanoate is unique due to its specific structural features, such as the presence of both hydroxy and keto groups on the same carbon chain. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
sodium;4-hydroxy-3,3-dimethyl-2-oxobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4.Na/c1-6(2,3-7)4(8)5(9)10;/h7H,3H2,1-2H3,(H,9,10);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTYRHPYDSIWCD-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(=O)C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NaO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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